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Compound of Interest

Compound Name: L-Methionine-15N,d8

Cat. No.: B12425483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and

methodologies for utilizing L-Methionine-¹⁵N,d₈ in quantitative proteomics. This stable isotope-

labeled amino acid serves as a powerful tool for researchers to trace and quantify protein

synthesis, turnover, and post-translational modifications, offering deep insights into cellular

physiology, disease mechanisms, and drug action.

Core Principles of Isotopic Labeling with L-
Methionine-¹⁵N,d₈
Isotopic labeling with L-Methionine-¹⁵N,d₈ is a metabolic labeling technique, most commonly

employed in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.

The fundamental principle involves replacing the naturally occurring ("light") L-methionine in

cell culture medium with a "heavy" version, L-Methionine-¹⁵N,d₈. This heavy methionine

contains one ¹⁵N isotope in place of ¹⁴N and eight deuterium (d) atoms replacing hydrogens.

As cells proliferate, they incorporate this heavy methionine into newly synthesized proteins.

Consequently, proteins from cells grown in the "heavy" medium will have a greater mass than

their counterparts from cells grown in "light" medium. When the proteomes from "light" and

"heavy" cell populations are mixed and analyzed by mass spectrometry, the mass difference

allows for the precise relative quantification of proteins between the two samples.
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The dual labeling with both ¹⁵N and deuterium provides a significant mass shift, facilitating

clearer separation and more accurate quantification in the mass spectrometer.

Data Presentation: Quantitative Insights
The use of L-Methionine-¹⁵N,d₈ provides robust quantitative data. Below are tables

summarizing key quantitative parameters.

Table 1: Properties of Light and Heavy L-Methionine

Property L-Methionine ("Light")
L-Methionine-¹⁵N,d₈
("Heavy")

Molecular Formula C₅H₁₁NO₂S C₅H₃D₈¹⁵NO₂S

Monoisotopic Mass (Da) 149.0510 158.1066

Mass Difference (Da) - +9.0556

Table 2: Calculated Mass Shifts for Tryptic Peptides Containing a Single Methionine Residue

Peptide
Sequence

Charge State
(z)

"Light" m/z
"Heavy" m/z
(L-Met-¹⁵N,d₈)

Δm/z

AMGIMNSFVND

IFER
+2 868.91 873.44 4.53

VVLMGGETGSH

K
+2 642.82 647.35 4.53

FESNFNTQATN

RNTDGSTDYGI

LQINSR

+3 1109.84 1112.85 3.01

YLVVLDPLMGS

EYTFK
+2 988.51 993.04 4.53

ELGMEQFMQK +2 610.28 614.81 4.53

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The mass shift per peptide is dependent on the number of methionine residues. The

table above assumes a single methionine for simplicity.

Table 3: Expected Incorporation Efficiency of L-Methionine-¹⁵N,d₈ in Common Cell Lines

Cell Line
Typical Number of
Doublings for >95%
Incorporation

Key Considerations

HeLa 5-6
Adherent cells, robust growth

in DMEM.

HEK293 5-6
Adherent or suspension, high

transfection efficiency.

Jurkat 6-7
Suspension cells, may require

higher seeding density.

A549 6-7
Adherent cells, slower

doubling time.

MCF7 6-7
Adherent cells, estrogen-

responsive.

Note: Incorporation efficiency should be experimentally verified for each cell line and

experimental condition.

Experimental Protocols
A successful SILAC experiment using L-Methionine-¹⁵N,d₈ requires meticulous attention to

detail. Below is a generalized, step-by-step protocol.

Phase 1: Adaptation and Labeling
Media Preparation:

Prepare "light" and "heavy" SILAC media. Both should be identical in composition (e.g.,

DMEM or RPMI 1640) but deficient in L-methionine.
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Supplement the "light" medium with a standard concentration of natural L-methionine

(e.g., 0.2 mM).

Supplement the "heavy" medium with L-Methionine-¹⁵N,d₈ at the same concentration as

the light amino acid.

Both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to

minimize the intake of unlabeled methionine from the serum.

Cell Culture and Adaptation:

Culture two separate populations of the chosen cell line.

Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC

medium.

Passage the cells for at least five to six doublings to ensure near-complete incorporation

of the respective methionine isotope.[1] This typically takes 1-2 weeks depending on the

cell line's doubling time.

Verification of Incorporation Efficiency:

After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

Extract proteins, perform a quick in-solution or in-gel digest, and analyze by mass

spectrometry.

Calculate the incorporation efficiency by comparing the peak intensities of heavy and light

methionine-containing peptides. The incorporation should be >95% before proceeding.

Phase 2: Experimental Treatment and Sample Collection
Experimental Intervention:

Once full incorporation is confirmed, the "light" and "heavy" cell populations can be

subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

Cell Lysis and Protein Extraction:
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After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable

lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Quantify the protein concentration of both the "light" and "heavy" lysates using a standard

protein assay (e.g., BCA assay).

Phase 3: Sample Preparation for Mass Spectrometry
Mixing of Proteomes:

Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

Protein Denaturation, Reduction, and Alkylation:

Denature the proteins in the mixed lysate using a denaturing agent like urea or SDS.

Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT).

Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (IAA) to

prevent disulfide bond reformation.

Proteolytic Digestion:

Dilute the sample to reduce the denaturant concentration and create optimal conditions for

enzymatic digestion.

Digest the proteins into peptides using a sequence-specific protease, most commonly

trypsin.

Peptide Cleanup and Fractionation:

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to

remove salts and detergents that can interfere with mass spectrometry analysis.

For complex proteomes, consider further fractionation of the peptides (e.g., by strong

cation exchange or high pH reversed-phase chromatography) to increase the depth of

proteome coverage.[2]
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Phase 4: Mass Spectrometry and Data Analysis
LC-MS/MS Analysis:

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-

MS/MS). The peptides are first separated by reverse-phase chromatography and then

ionized and analyzed in the mass spectrometer.

Note on Deuterium Labels: Be aware of a potential chromatographic shift where

deuterium-labeled peptides may elute slightly earlier than their non-labeled counterparts in

reverse-phase chromatography.[3] This should be accounted for during data analysis.

Data Analysis:

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify

and quantify the "light" and "heavy" peptide pairs.[4]

The software will calculate the ratio of the peak intensities for each peptide pair, which

corresponds to the relative abundance of the protein in the two experimental conditions.

Perform statistical analysis to identify proteins with significant changes in abundance.

Mandatory Visualizations
Methionine Metabolism Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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